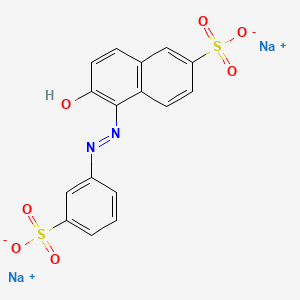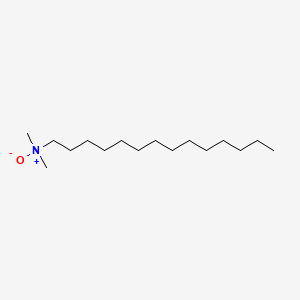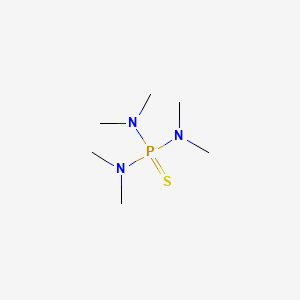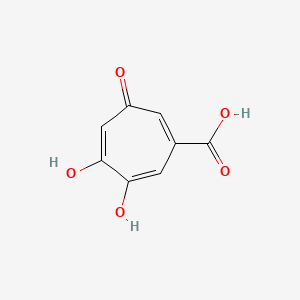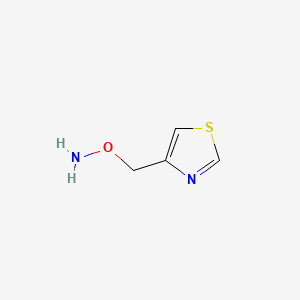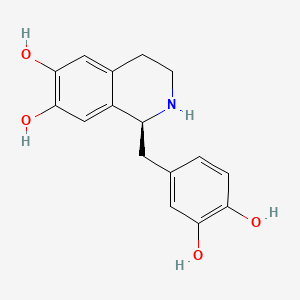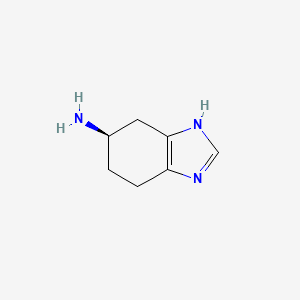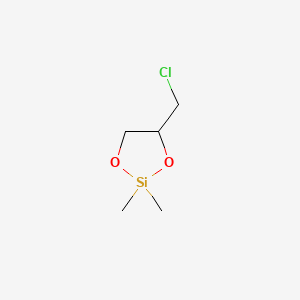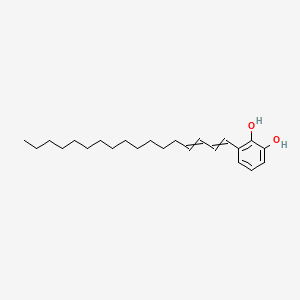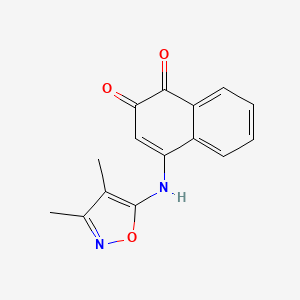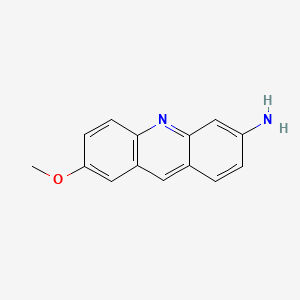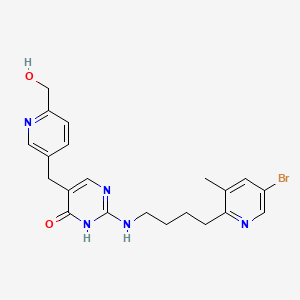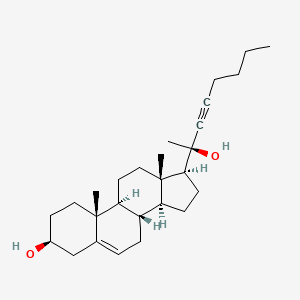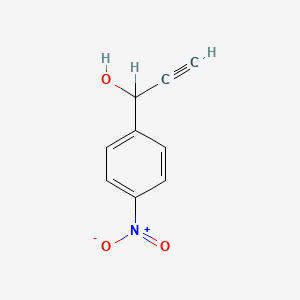
1-(4-Nitrophenyl)prop-2-yn-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-Nitrophenyl)prop-2-yn-1-ol often involves Claisen-Schmidt condensation reactions, demonstrating the versatility in generating chalcone derivatives and related structures (Salian et al., 2018). Another approach includes the synthesis of nitro-substituted chalcones through interactions between nitroacetophenone and nitrobenzaldehyde (Hidalgo et al., 2021).
Molecular Structure Analysis
Molecular structure and crystallography studies offer insights into the geometric and electronic configurations of related nitrophenyl compounds. For example, the crystal structure of compounds with similar nitrophenyl groups has been determined, highlighting the influence of weak intermolecular interactions on molecular arrangement (Tamer et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Nitrophenyl)prop-2-yn-1-ol derivatives can lead to a variety of products depending on the reactants and conditions. For instance, cycloaddition reactions of nitrophenyl-substituted ylides have been explored for their potential to generate novel fullerene derivatives (Ovcharenko et al., 1997).
Physical Properties Analysis
The physical properties, such as solvatochromism and solubility, of nitro-substituted phenolates have been studied, revealing the impact of molecular structure on these characteristics (Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of related compounds, including reactivity and stability, are crucial for their application in various fields. Studies have investigated the reactivity of 1-(4-Nitrophenyl)prop-2-yn-1-ol derivatives towards different nucleophiles, elucidating the mechanisms and products of these reactions (Androsov & Neckers, 2007).
Aplicaciones Científicas De Investigación
Enzyme Inhibition : This compound is known to oxidize 3 alpha-hydroxysteroid dehydrogenase to alpha beta-unsaturated ketones, which then selectively inactivate the enzyme. This has implications for understanding enzyme mechanisms and potential therapeutic applications (Ricigliano & Penning, 1990).
Catalysis in Organic Synthesis : It's used as a building block in organic synthesis, particularly in the enantioselective preparation of homopropargyl alcohols. This is crucial for asymmetric synthesis in organic chemistry (Borowiecki & Dranka, 2019).
Study of Photophysical Properties : Its derivatives have been studied for their absorption and fluorescence characteristics in different solvents, which is important for understanding intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).
Corrosion Inhibition : Certain derivatives of this compound, such as Yttrium 3-(4-nitrophenyl)-2-propenoate, have been found to be effective corrosion inhibitors for copper alloys (Nam, Quoc Thang, To Hoai, & Hiển, 2016).
Polymerization : It is used in the polymerization of nitrophenyl and 3-diethylaminophenyl prop-2-yn-1-yl ethers, which are important for creating polymers with specific properties (Balcar, Holler, Sedláček, & Blechta, 1998).
Electrochemical Studies : Its derivatives have been synthesized and studied for corrosion inhibition and electrochemical properties, showing potential in material science (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).
Molecular Assembly Study : The compound has been studied for its role in the solid-state supramolecular assembly of transition metal complexes, which is significant in the field of organometallic chemistry (Braga, Grepioni, Walther, Heubach, Schmidt, Imhof, Görls, & Klettke, 1997).
Synthesis and Biological Evaluation : It has been used in the synthesis of various compounds evaluated for antifungal, antimycobacterial, and photosynthesis-inhibiting activities (Opletalová, Pour, Kuneš, Buchta, Silva, Kráľová, Chlupáčová, Meltrova, Peterka, & Poslednikova, 2006).
Propiedades
IUPAC Name |
1-(4-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h1,3-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUTVNAUVBKDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999975 | |
| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)prop-2-yn-1-ol | |
CAS RN |
78725-73-2 | |
| Record name | 1-(4'-Nitrophenyl)-2-propyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078725732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



